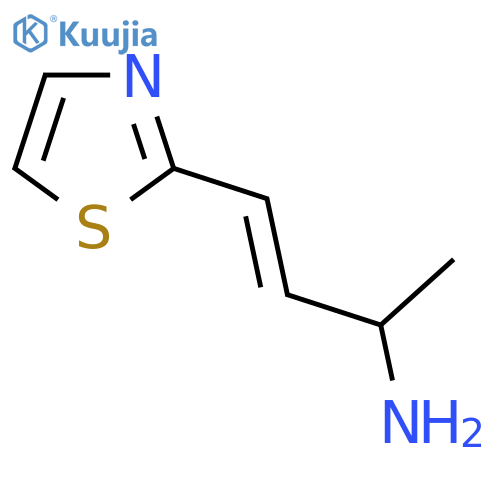

Cas no 1704477-34-8 (4-(1,3-thiazol-2-yl)but-3-en-2-amine)

1704477-34-8 structure

商品名:4-(1,3-thiazol-2-yl)but-3-en-2-amine

4-(1,3-thiazol-2-yl)but-3-en-2-amine 化学的及び物理的性質

名前と識別子

-

- 4-(1,3-thiazol-2-yl)but-3-en-2-amine

- 1704477-34-8

- EN300-1828069

-

- インチ: 1S/C7H10N2S/c1-6(8)2-3-7-9-4-5-10-7/h2-6H,8H2,1H3/b3-2+

- InChIKey: SKMVQALBGJMCLB-NSCUHMNNSA-N

- ほほえんだ: S1C=CN=C1/C=C/C(C)N

計算された属性

- せいみつぶんしりょう: 154.05646950g/mol

- どういたいしつりょう: 154.05646950g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 125

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 67.2Ų

4-(1,3-thiazol-2-yl)but-3-en-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1828069-2.5g |

4-(1,3-thiazol-2-yl)but-3-en-2-amine |

1704477-34-8 | 2.5g |

$1931.0 | 2023-09-19 | ||

| Enamine | EN300-1828069-1.0g |

4-(1,3-thiazol-2-yl)but-3-en-2-amine |

1704477-34-8 | 1g |

$1515.0 | 2023-06-03 | ||

| Enamine | EN300-1828069-0.25g |

4-(1,3-thiazol-2-yl)but-3-en-2-amine |

1704477-34-8 | 0.25g |

$906.0 | 2023-09-19 | ||

| Enamine | EN300-1828069-0.1g |

4-(1,3-thiazol-2-yl)but-3-en-2-amine |

1704477-34-8 | 0.1g |

$867.0 | 2023-09-19 | ||

| Enamine | EN300-1828069-5g |

4-(1,3-thiazol-2-yl)but-3-en-2-amine |

1704477-34-8 | 5g |

$2858.0 | 2023-09-19 | ||

| Enamine | EN300-1828069-1g |

4-(1,3-thiazol-2-yl)but-3-en-2-amine |

1704477-34-8 | 1g |

$986.0 | 2023-09-19 | ||

| Enamine | EN300-1828069-0.05g |

4-(1,3-thiazol-2-yl)but-3-en-2-amine |

1704477-34-8 | 0.05g |

$827.0 | 2023-09-19 | ||

| Enamine | EN300-1828069-0.5g |

4-(1,3-thiazol-2-yl)but-3-en-2-amine |

1704477-34-8 | 0.5g |

$946.0 | 2023-09-19 | ||

| Enamine | EN300-1828069-10.0g |

4-(1,3-thiazol-2-yl)but-3-en-2-amine |

1704477-34-8 | 10g |

$6512.0 | 2023-06-03 | ||

| Enamine | EN300-1828069-5.0g |

4-(1,3-thiazol-2-yl)but-3-en-2-amine |

1704477-34-8 | 5g |

$4391.0 | 2023-06-03 |

4-(1,3-thiazol-2-yl)but-3-en-2-amine 関連文献

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

1704477-34-8 (4-(1,3-thiazol-2-yl)but-3-en-2-amine) 関連製品

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量